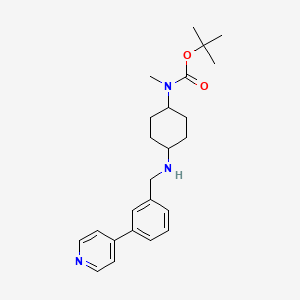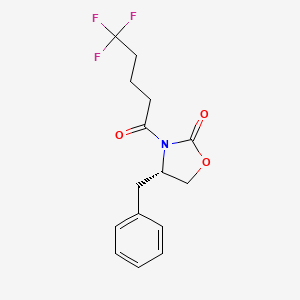![molecular formula C14H23NO B1532705 N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine CAS No. 1038376-18-9](/img/structure/B1532705.png)
N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, and its analogues, are synthesized using different methods, such as the Mitsunobu or Williamson reactions. These methods offer efficient routes for producing optically active forms of the compound, useful in medicinal chemistry (Carocci et al., 2000).
Antidepressant Potential
- A series of compounds structurally related to N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine demonstrated potential as antidepressants. Their synthesis involved Michael addition and reductive alkylation, leading to compounds with reduced side effects compared to existing antidepressants (Bailey et al., 1985).
Antioxidant Properties
- The antioxidant properties of compounds like 2,6-diisopropylphenol, structurally similar to N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, have been explored. These properties are beneficial in various medical applications, particularly in mitigating oxidative stress (Murphy et al., 1992).
Cancer Research and Chemotherapy
- Studies have investigated the effects of compounds like propofol (2, 6‐diisopropylphenol) on cancer development and chemotherapy. These compounds may influence various signaling pathways and immune functions, potentially impacting cancer therapy (Jiang et al., 2018).
Neuroprotective Effects
- The neuroprotective effects of similar compounds, such as propofol, are also a significant area of research. They are known to reduce cerebral blood flow, intracranial pressure, and exhibit potent antioxidant and anti-inflammatory properties, potentially protecting the brain from ischemic injury (Kotani et al., 2008).
Immunomodulation
- Propofol and structurally related compounds have been studied for their immunomodulating properties. They are known to decrease the production of proinflammatory cytokines and alter nitric oxide expression, which can be beneficial in treating conditions like sepsis and systemic inflammatory response syndrome (Marik, 2005).
Modulation of GABAA Receptors
- The modulation of GABAA receptor activation and desensitization by compounds like propofol is another key area of research. This modulation is crucial in understanding the sedative properties of these compounds and their role in enhancing inhibitory synaptic transmission (Orser et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research involving “N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine” are not specified in the search results. As a biochemical used in proteomics research , it may be involved in studies of protein structure and function, but specific future applications or areas of study are not provided.
Eigenschaften
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-9-15-10-11-16-14-8-6-5-7-13(14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBVMRHXFCPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC=CC=C1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



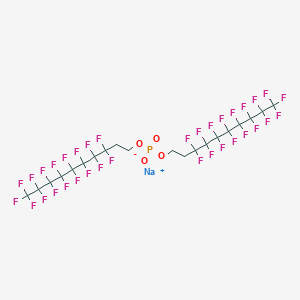
![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)
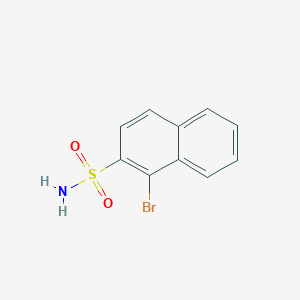
![(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)

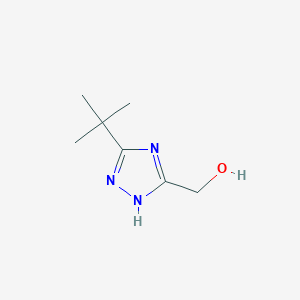

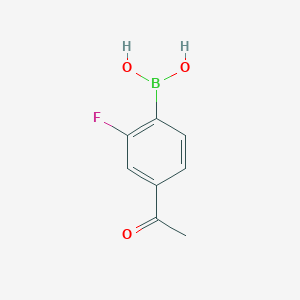
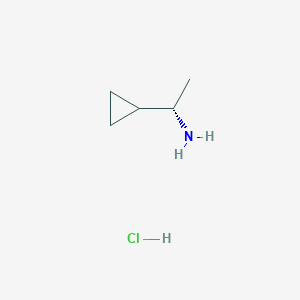
![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)
